2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole
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Overview
Description
2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a piperidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with piperidine and thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like potassium carbonate and are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)thiazole: Lacks the piperidin-4-yl group, which may affect its biological activity and chemical reactivity.
4-(Piperidin-4-yl)thiazole: Lacks the 4-chlorophenyl group, which may influence its pharmacological properties.
2-Phenyl-4-(piperidin-4-yl)thiazole: Similar structure but without the chlorine atom, potentially altering its reactivity and interactions.
Uniqueness
2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole is unique due to the presence of both the 4-chlorophenyl and piperidin-4-yl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-piperidin-4-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2S/c15-12-3-1-11(2-4-12)14-17-13(9-18-14)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIZHHWLJUWJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137561-27-2 |
Source
|
Record name | 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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